molecular formula C10H22Cl2N2O2 B12106916 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride

2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride

Cat. No.: B12106916
M. Wt: 273.20 g/mol
InChI Key: YLSZJDUVQXGCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride typically involves the reaction of 2,3-dimethylbutanoic acid with piperazine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet research-grade standards .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride is widely used in scientific research, particularly in the field of proteomics. It is employed as a reagent for the modification and analysis of proteins. The compound’s unique structure allows it to interact with specific amino acid residues, facilitating the study of protein function and structure .

In addition to proteomics, this compound is also used in:

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. The compound’s piperazine ring can form hydrogen bonds and other interactions with amino acid residues, altering the protein’s conformation and activity. This interaction is crucial for its use in proteomics research, where it helps in identifying and characterizing protein functions .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylbutanoic acid: A precursor in the synthesis of 2,3-Dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride.

    Piperazine: A key component of the compound’s structure.

    2,3-Dimethyl-2-piperazin-1-ylbutanoic acid: The non-dihydrochloride form of the compound.

Uniqueness

This compound is unique due to its specific combination of a piperazine ring and a dimethylbutanoic acid moiety. This structure allows it to interact with proteins in a way that similar compounds may not, making it particularly valuable in proteomics research .

Properties

Molecular Formula

C10H22Cl2N2O2

Molecular Weight

273.20 g/mol

IUPAC Name

2,3-dimethyl-2-piperazin-1-ylbutanoic acid;dihydrochloride

InChI

InChI=1S/C10H20N2O2.2ClH/c1-8(2)10(3,9(13)14)12-6-4-11-5-7-12;;/h8,11H,4-7H2,1-3H3,(H,13,14);2*1H

InChI Key

YLSZJDUVQXGCSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C(=O)O)N1CCNCC1.Cl.Cl

Origin of Product

United States

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